XLogP3 and LogP Differentiation: n-Propyl vs. Methyl, Ethyl, and Isopropyl Analogs
The target compound (1-propyl) exhibits an XLogP3 of 0.9 (PubChem) and a measured/calculated LogP range of 0.858–1.46, placing it between the ethyl analog (LogP = 0.335–0.93) and the isopropyl analog (LogP = 1.16–1.24). This is approximately 0.9–1.4 log units higher than the methyl analog (LogP = −0.02 to −0.36; XLogP3 = 0.1) . The quantitative lipophilicity gradient—methyl < ethyl < n-propyl ≈ isopropyl—means that the n-propyl analog offers a 2.5-fold higher predicted octanol/water partition coefficient than the ethyl analog, translating to measurably different membrane penetration potential in cell-based assays .
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.9; LogP = 0.858–1.46 |
| Comparator Or Baseline | 1-Methyl: XLogP3 = 0.1, LogP = −0.02 to −0.36; 1-Ethyl: LogP = 0.335–0.93; 1-Isopropyl: LogP = 1.16–1.24 |
| Quantified Difference | ΔLogP (n-propyl − methyl) ≈ +0.9 to +1.8; ΔLogP (n-propyl − ethyl) ≈ +0.4 to +0.5; ΔLogP (isopropyl − n-propyl) ≈ +0.1 to +0.3 |
| Conditions | Computed XLogP3 (PubChem 3.0) and experimentally derived LogP values from Chembase, Chemsrc, and Hit2Lead databases |
Why This Matters
A ΔLogP of +0.9 relative to the methyl analog predicts a roughly 8-fold increase in membrane partitioning, making the n-propyl analog the preferred choice when passive permeability is rate-limiting for cellular activity.
- [1] PubChem CID 7017775, 1-Propyl-1H-pyrazole-5-carboxylic acid (XLogP3 = 0.9). https://pubchem.ncbi.nlm.nih.gov/compound/1004643-68-8 View Source
- [2] PubChem CID 643158, 1-Methyl-1H-pyrazole-5-carboxylic acid (XLogP3 = 0.1). https://pubchem.ncbi.nlm.nih.gov/compound/1-methyl-1H-pyrazole-5-carboxylic-acid View Source
- [3] Chembase: Acid pKa and LogP for 1-ethyl-1H-pyrazole-5-carboxylic acid (LogP = 0.335). en.chembase.cn. View Source
